molecular formula C14H26N2O3 B13344044 tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate

tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B13344044
M. Wt: 270.37 g/mol
InChI Key: JRVKTJYZTOUCBA-UHFFFAOYSA-N
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Description

tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a tetrahydrofuran ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material . The reaction is carried out in the presence of a base and a suitable solvent, such as ethanol, at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor modulators .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It can also modulate receptor activity by interacting with receptor proteins and altering their signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (2-morpholin-2-ylethyl)carbamate
  • tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride

Uniqueness: tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate is unique due to its specific structural features, including the combination of a piperidine ring and a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxolan-3-yl)carbamate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-11-6-9-18-12(11)10-4-7-15-8-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)

InChI Key

JRVKTJYZTOUCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C2CCNCC2

Origin of Product

United States

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